molecular formula C11H16O2 B1596517 4-Pentylresorcinol CAS No. 533-24-4

4-Pentylresorcinol

Cat. No.: B1596517
CAS No.: 533-24-4
M. Wt: 180.24 g/mol
InChI Key: PJHYOCWMKYASAB-UHFFFAOYSA-N
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Description

4-Pentylresorcinol, also known as 1,3-dihydroxy-4-pentylbenzene, is an organic compound with the molecular formula C11H16O2. It is a derivative of resorcinol, where a pentyl group is attached to the benzene ring.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Pentylresorcinol can be achieved through several synthetic routes. One common method involves the alkylation of resorcinol with a pentyl halide in the presence of a base. The reaction typically proceeds under reflux conditions with an organic solvent such as ethanol or acetone. The reaction can be represented as follows:

Resorcinol+Pentyl HalideThis compound+Halide Ion\text{Resorcinol} + \text{Pentyl Halide} \rightarrow \text{this compound} + \text{Halide Ion} Resorcinol+Pentyl Halide→this compound+Halide Ion

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 4-pentylphenol, which can be synthesized from phenol and pentyl bromide. The hydrogenation process is carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Pentylresorcinol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products:

Scientific Research Applications

4-Pentylresorcinol has a wide range of scientific research applications:

Comparison with Similar Compounds

4-Pentylresorcinol can be compared with other similar compounds such as:

Uniqueness: this compound stands out due to its balanced properties, making it suitable for a wide range of applications from pharmaceuticals to cosmetics. Its specific structure allows for effective interaction with various biological targets, enhancing its versatility and efficacy .

Properties

IUPAC Name

4-pentylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-2-3-4-5-9-6-7-10(12)8-11(9)13/h6-8,12-13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHYOCWMKYASAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201442
Record name 1,3-Benzenediol, 4-pentyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

533-24-4
Record name Pentylresorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=533-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentylresorcinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediol, 4-pentyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENTYLRESORCINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L7F5EZ375
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 5-Pentylresorcinol has demonstrated inhibitory activity against several enzymes, including urease, tyrosinase, and cytochrome P450 1A1 (CYP1A1). [, , ]

  • Urease: While the precise mechanism of inhibition remains unclear, molecular docking studies suggest that 5-Pentylresorcinol interacts with the enzyme's active site. [] Urease inhibition is relevant for addressing conditions associated with elevated urease activity.
  • Tyrosinase: 5-Pentylresorcinol exhibits inhibitory activity against tyrosinase, an enzyme crucial for melanin production. This inhibition suggests potential applications in dermatology, particularly in addressing hyperpigmentation disorders. []
  • CYP1A1: Research indicates that the pentylresorcinol moiety in 5-Pentylresorcinol plays a significant role in its direct inhibition of CYP1A1. This enzyme is involved in the metabolism of various compounds, including drugs and xenobiotics. [] The inhibition of CYP1A1 by 5-Pentylresorcinol could have implications for drug interactions.
  • BRCA1: Molecular docking studies also point towards potential interactions between 5-Pentylresorcinol and the BRCT repeat region of the breast cancer-associated protein (BRCA1). [] This interaction highlights the compound's potential anti-cancer properties, specifically in breast cancer.

A:

    A: The pentylresorcinol moiety, particularly the free phenolic hydroxyl groups, plays a crucial role in the biological activity of 5-Pentylresorcinol. [] Studies using structurally related compounds demonstrate that:

    • Olivetol, representing the pentylresorcinol moiety, inhibits CYP1A1, albeit less potently than 5-Pentylresorcinol. []
    • Methylation of the free phenolic hydroxyl groups in the pentylresorcinol moiety weakens the inhibitory effect on CYP1A1. []
    • The entire structure of 5-Pentylresorcinol is essential for its full inhibitory potential. []

    ANone: Yes, 5-Pentylresorcinol is found as a natural compound in various sources:

    • Lichens: It is present in significant quantities in Cladonia stellaris, also known as Northern reindeer lichen. []
    • Plants: It has been identified in Eugenia catharinae alongside other alkylresorcinol glycosides. []
    • Bacteria: Certain Pseudomonas species, like Pseudomonas sp. Ki19, produce 5-Pentylresorcinol (resorstatin) and other dialkylresorcinols with antimicrobial properties. []

    A: Research suggests that the human gut microbiota might contribute to the production of 5-Pentylresorcinol. Fecal microbiota transplantation (FMT) from human donors to germ-free mice resulted in a significant increase in various alkylresorcinol homologues in mouse stool samples. [] This finding implies that the human gut microbiota harbors the capacity to synthesize 5-Pentylresorcinol and other alkylresorcinols.

    A: Dietary supplementation with 5-Pentylresorcinol (olivetol) has been shown to influence the gut microbiota composition and its predicted metabolic activity in C57BL/6 and LDLR (−/−) mice. [] Interestingly, these effects were not observed in db/db mice, suggesting a potential interplay between 5-Pentylresorcinol, gut microbiota, and host metabolic status. []

    ANone: Given its diverse biological activities, 5-Pentylresorcinol holds promise as a scaffold for developing novel therapeutics:

    • Antimicrobial drugs: Its potent antimicrobial activity against various bacteria and fungi makes it a promising candidate for developing new antimicrobial agents. []
    • Metabolic disorders: Its ability to modulate the gut microbiota and influence host metabolism warrants further investigation for its potential in addressing metabolic disorders. []
    • Dermatological applications: Its tyrosinase inhibitory activity suggests potential for treating hyperpigmentation disorders. []

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